

# Application Notes and Protocols: N-(2-methyl-5-nitrophenyl)guanidine nitrate

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## Compound of Interest

Compound Name: 1-(2-Methyl-5-nitrophenyl)guanidine nitrate

Cat. No.: B018816

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Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-(2-methyl-5-nitrophenyl)guanidine nitrate is a crucial chemical intermediate, primarily recognized for its role in the synthesis of the targeted anti-cancer drug, Imatinib.[1][2] While some guanidine derivatives exhibit biological activities, N-(2-methyl-5-nitrophenyl)guanidine nitrate's principal significance in research and drug development lies in its function as a building block for more complex pharmaceutical compounds.[2] This document provides detailed protocols for its synthesis and its subsequent use in the synthesis of a key Imatinib intermediate, along with its chemical properties.

## Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

Property	Value	Reference
CAS Number	152460-08-7	[1]
Molecular Formula	C <sub>8</sub> H <sub>10</sub> N <sub>4</sub> O <sub>2</sub> ·HNO <sub>3</sub>	[3]
Molecular Weight	257.21 g/mol	[3]
Appearance	White to light yellow powder/crystal	[3]
Melting Point	218 °C	[3]
Purity	>97.0% (HPLC)	[3]
Storage	Room temperature, in a cool, dark, and dry place.	[3]

## Experimental Protocols

### Protocol 1: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate

This protocol describes a common method for the synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate from 2-amino-4-nitrotoluene. This method involves the use of nitric acid and an aqueous solution of cyanamide.

#### Materials:

- 2-amino-4-nitrotoluene
- 65% Nitric acid
- Cyanamide aqueous solution
- Hydrochloric acid (alternative to nitric acid for improved safety)
- Sodium hydroxide solution
- Methanol

- Water
- Reaction flask with reflux condenser
- Heating mantle
- Stirrer
- Filtration apparatus
- Drying oven

Procedure:

- **Reaction Setup:** In a reaction flask equipped with a reflux condenser and stirrer, combine 2-amino-4-nitrotoluene with 65% nitric acid and a cyanamide aqueous solution.<sup>[4]</sup>
- **Reflux:** Heat the mixture to reflux and maintain for approximately 25 hours.<sup>[4]</sup> Caution: This reaction has a potential safety hazard and can be explosive, especially in industrialized production.<sup>[4]</sup>
- **Alternative Safer Procedure:** As an alternative to nitric acid, hydrochloric acid can be used to improve safety.<sup>[4]</sup> The reaction is carried out, and upon completion, the mixture is neutralized with an alkali solution.<sup>[4]</sup>
- **Crystallization and Filtration:** After the reaction is complete, cool the mixture. If using the safer HCl method, neutralize with a sodium hydroxide solution to precipitate the product.<sup>[4]</sup> Add water to facilitate the separation of the solid product.<sup>[4]</sup>
- **Purification:** The crude product is collected by filtration. The collected solid is then purified by slurring in methanol.<sup>[4]</sup>
- **Drying:** Filter the purified product and dry it in an oven at 50°C to obtain N-(2-methyl-5-nitrophenyl)guanidine.<sup>[4]</sup> The nitrate salt can be formed in the initial step when using nitric acid.

**Expected Yield:** The yield of 2-methyl-5-nitrophenylguanidine can reach up to 97% with a purity of >99.0% (HPLC) when using the hydrochloric acid method.<sup>[4]</sup>

## Protocol 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine (Imatinib Intermediate)

This protocol outlines the use of N-(2-methyl-5-nitrophenyl)guanidine nitrate as a key intermediate in the synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, a precursor to Imatinib.

### Materials:

- N-(2-methyl-5-nitrophenyl)guanidine
- 3-acetylpyridine
- DMF dimethylacetal (DMF-DMA)
- N,N-Dimethylformamide (DMF)
- Water
- Methanol
- Reaction flask with reflux condenser and distillation setup
- Heating mantle
- Stirrer
- Filtration apparatus
- Drying oven

### Procedure:

#### Step 1: Synthesis of 1-(3-pyridyl)-3-(dimethylamino)-2-propen-1-one

- In a reaction flask, mix 3-acetylpyridine (0.17 mol), DMF dimethylacetal (0.18 mol), and DMF (55 ml).<sup>[4]</sup>

- Heat the mixture to reflux for 4 hours.[\[4\]](#)

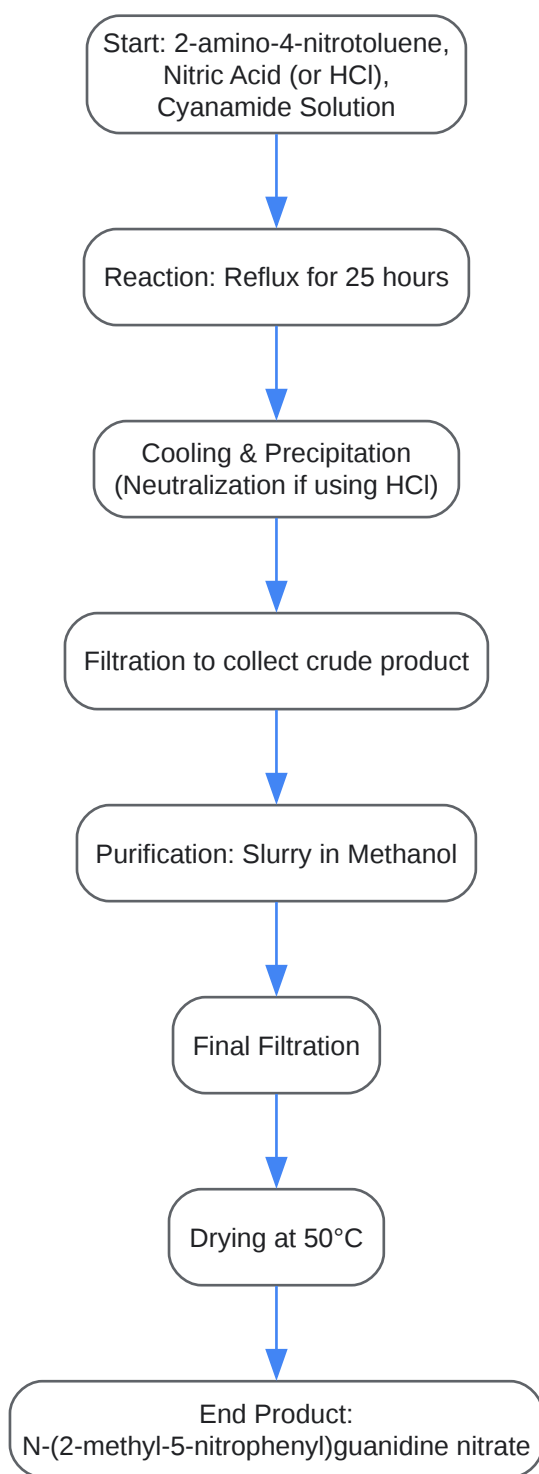
#### Step 2: Synthesis of N-(5-nitro-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine

- After the reflux in Step 1, remove the methanol formed during the reaction by distillation under reduced pressure.[\[4\]](#)
- To the residue, add N-(2-methyl-5-nitrophenyl)guanidine (0.18 mol) and DMF (115 ml).[\[4\]](#)
- Heat the new mixture to reflux for 16 hours.[\[4\]](#)
- After the reaction, add water (450 ml) to precipitate the solid product.[\[4\]](#)
- Cool the mixture and collect the crude product by filtration.[\[4\]](#)
- Purify the crude product by slurrying in methanol.[\[4\]](#)
- Filter the purified product and dry it in an oven at 50°C to obtain the title compound.[\[4\]](#)

Expected Yield: The yield of the final product is approximately 82.2%.[\[4\]](#)

## Visualizations

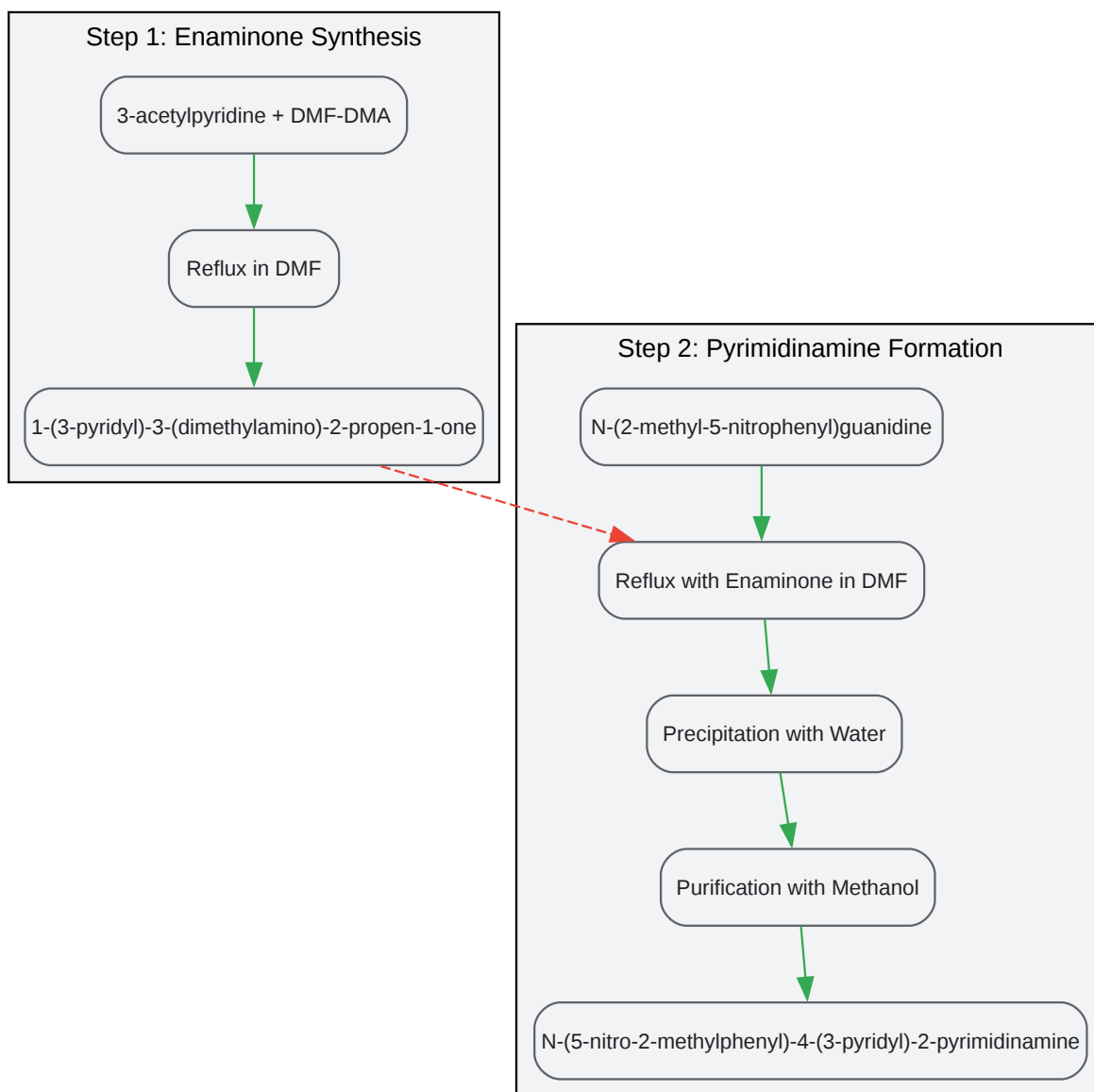
### Synthesis Workflow for N-(2-methyl-5-nitrophenyl)guanidine nitrate



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Caption: Synthesis of N-(2-methyl-5-nitrophenyl)guanidine nitrate.

## Role in Imatinib Intermediate Synthesis



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Caption: Synthesis of an Imatinib intermediate.

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